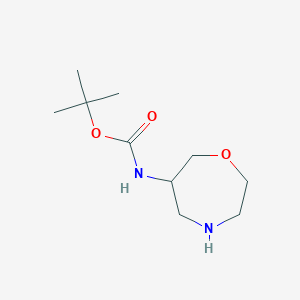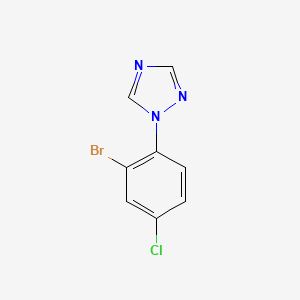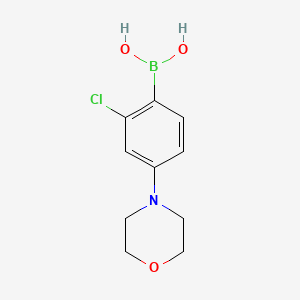
Acide 2-chloro-4-(morpholino)phénylboronique
Vue d'ensemble
Description
2-Chloro-4-(morpholino)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chlorine atom and a morpholine ring
Applications De Recherche Scientifique
2-Chloro-4-(morpholino)phenylboronic acid has numerous applications in scientific research:
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-4-(morpholino)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
It’s known that boronic acids, in general, are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . This solubility profile may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The result of the action of 2-Chloro-4-(morpholino)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Analyse Biochimique
Biochemical Properties
2-Chloro-4-(morpholino)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of 2-Chloro-4-(morpholino)phenylboronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is characterized by the formation of a tetrahedral boronate complex, which mimics the transition state of the enzyme’s natural substrate .
Cellular Effects
The effects of 2-Chloro-4-(morpholino)phenylboronic acid on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with cell signaling pathways and inducing apoptosis. The inhibition of serine proteases by 2-Chloro-4-(morpholino)phenylboronic acid disrupts key signaling pathways involved in cell survival and proliferation, leading to reduced cell viability . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-Chloro-4-(morpholino)phenylboronic acid exerts its effects through several mechanisms. The primary mechanism involves the inhibition of serine proteases by forming a covalent bond with the active site serine residue. This interaction prevents the enzyme from catalyzing its natural substrate, thereby inhibiting its activity. Furthermore, 2-Chloro-4-(morpholino)phenylboronic acid can interact with other biomolecules, such as transcription factors, by binding to specific sites and altering their activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(morpholino)phenylboronic acid can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, 2-Chloro-4-(morpholino)phenylboronic acid may undergo hydrolysis or oxidation, leading to the formation of degradation products. These degradation products can have different biochemical properties and may affect cellular function differently. Long-term studies have shown that prolonged exposure to 2-Chloro-4-(morpholino)phenylboronic acid can lead to sustained inhibition of serine proteases and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(morpholino)phenylboronic acid in animal models are dose-dependent. At low doses, this compound can selectively inhibit serine proteases without causing significant toxicity. At higher doses, 2-Chloro-4-(morpholino)phenylboronic acid can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
2-Chloro-4-(morpholino)phenylboronic acid is involved in several metabolic pathways, primarily related to its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux. For example, the inhibition of serine proteases by 2-Chloro-4-(morpholino)phenylboronic acid can alter the levels of key metabolites involved in amino acid and protein metabolism .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(morpholino)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The presence of the morpholino group enhances the compound’s solubility and facilitates its transport across cell membranes. Once inside the cell, 2-Chloro-4-(morpholino)phenylboronic acid can accumulate in specific organelles, such as the endoplasmic reticulum and lysosomes, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(morpholino)phenylboronic acid is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. For example, the presence of a morpholino group can direct 2-Chloro-4-(morpholino)phenylboronic acid to the endoplasmic reticulum, where it can interact with resident proteins and affect their function. Additionally, this compound can localize to the nucleus and modulate the activity of transcription factors and other nuclear proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(morpholino)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Chloro-4-(morpholino)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(morpholino)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenols, while substitution reactions can produce various functionalized derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the chlorine and morpholine substituents, making it less versatile in certain reactions.
4-Morpholinophenylboronic acid:
Uniqueness
2-Chloro-4-(morpholino)phenylboronic acid is unique due to the presence of both chlorine and morpholine substituents, which enhance its reactivity and broaden its range of applications compared to similar compounds .
Propriétés
IUPAC Name |
(2-chloro-4-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHYQLUYOAZSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCOCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one](/img/structure/B1407300.png)
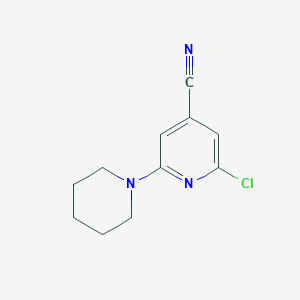
amine](/img/structure/B1407304.png)
![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine](/img/structure/B1407306.png)
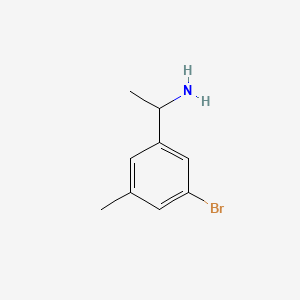

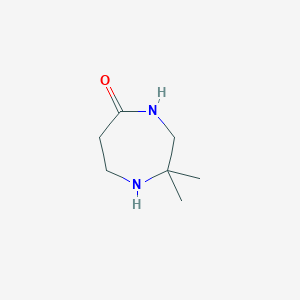
![3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine](/img/structure/B1407315.png)
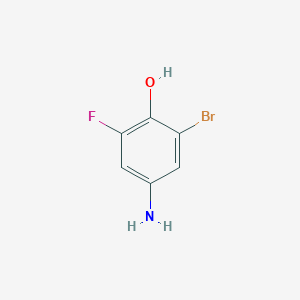
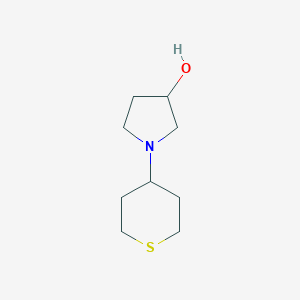
![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
